Cas no 2763928-92-1 (4-(3-Acetamidooxetan-3-yl)benzoic acid)

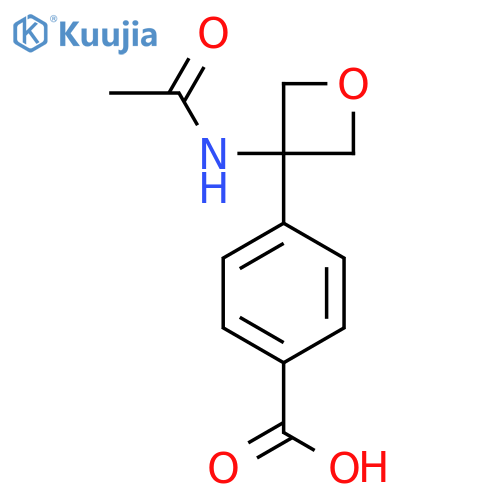

2763928-92-1 structure

商品名:4-(3-Acetamidooxetan-3-yl)benzoic acid

4-(3-Acetamidooxetan-3-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 2763928-92-1

- EN300-37344104

- 4-(3-acetamidooxetan-3-yl)benzoic acid

- 4-(3-Acetamidooxetan-3-yl)benzoic acid

-

- インチ: 1S/C12H13NO4/c1-8(14)13-12(6-17-7-12)10-4-2-9(3-5-10)11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16)

- InChIKey: VHNJFEXKKJRMSX-UHFFFAOYSA-N

- ほほえんだ: O1CC(C2C=CC(C(=O)O)=CC=2)(C1)NC(C)=O

計算された属性

- せいみつぶんしりょう: 235.08445790g/mol

- どういたいしつりょう: 235.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 317

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0

4-(3-Acetamidooxetan-3-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37344104-0.05g |

4-(3-acetamidooxetan-3-yl)benzoic acid |

2763928-92-1 | 95.0% | 0.05g |

$1200.0 | 2025-03-18 | |

| Enamine | EN300-37344104-10.0g |

4-(3-acetamidooxetan-3-yl)benzoic acid |

2763928-92-1 | 95.0% | 10.0g |

$6144.0 | 2025-03-18 | |

| Enamine | EN300-37344104-0.1g |

4-(3-acetamidooxetan-3-yl)benzoic acid |

2763928-92-1 | 95.0% | 0.1g |

$1257.0 | 2025-03-18 | |

| Enamine | EN300-37344104-0.25g |

4-(3-acetamidooxetan-3-yl)benzoic acid |

2763928-92-1 | 95.0% | 0.25g |

$1315.0 | 2025-03-18 | |

| Enamine | EN300-37344104-5.0g |

4-(3-acetamidooxetan-3-yl)benzoic acid |

2763928-92-1 | 95.0% | 5.0g |

$4143.0 | 2025-03-18 | |

| Enamine | EN300-37344104-2.5g |

4-(3-acetamidooxetan-3-yl)benzoic acid |

2763928-92-1 | 95.0% | 2.5g |

$2800.0 | 2025-03-18 | |

| Enamine | EN300-37344104-0.5g |

4-(3-acetamidooxetan-3-yl)benzoic acid |

2763928-92-1 | 95.0% | 0.5g |

$1372.0 | 2025-03-18 | |

| Enamine | EN300-37344104-1.0g |

4-(3-acetamidooxetan-3-yl)benzoic acid |

2763928-92-1 | 95.0% | 1.0g |

$1429.0 | 2025-03-18 |

4-(3-Acetamidooxetan-3-yl)benzoic acid 関連文献

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

2763928-92-1 (4-(3-Acetamidooxetan-3-yl)benzoic acid) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量